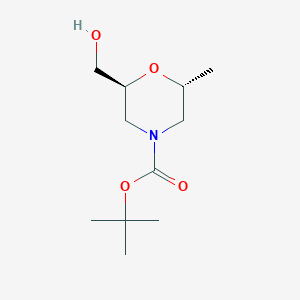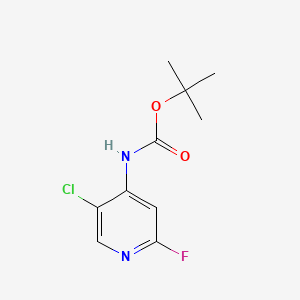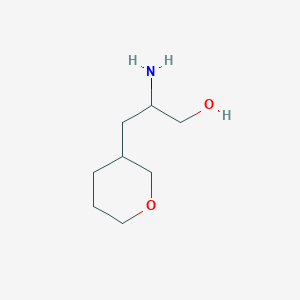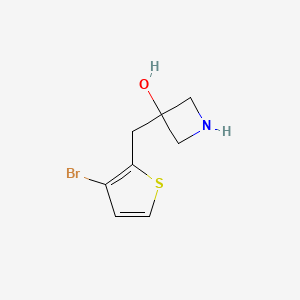
Hexanoic acid, 3-(aminomethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-methylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the medical field, particularly as an anticonvulsant drug. It was first synthesized by Silverman and Andruszkiewicz in 1989 and has since been recognized for its potent anticonvulsant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-methylhexanoic acid involves several steps. One of the well-documented methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . The process involves multiple reaction steps, including hydrolysis and crystallization, to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the product while ensuring the recovery of reagents used .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These include halogens and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-methylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a structural analog for studying neurotransmitter functions and interactions.
Medicine: It is primarily used as an anticonvulsant drug for the treatment of epilepsy and neuropathic pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-4-methylhexanoic acid involves its interaction with the central nervous system. It binds to specific receptors and modulates the release of neurotransmitters, thereby exerting its anticonvulsant effects. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Gabapentin: Another structural analog of GABA, used as an anticonvulsant and for neuropathic pain.
Uniqueness: 3-(Aminomethyl)-4-methylhexanoic acid is unique due to its specific binding affinity and potency as an anticonvulsant. Its stereochemistry plays a significant role in its effectiveness, with the S-enantiomer being more potent than the R-enantiomer .
Propiedades
Número CAS |
128013-68-3 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(2)7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clave InChI |
SNUZILRGCMCWCR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


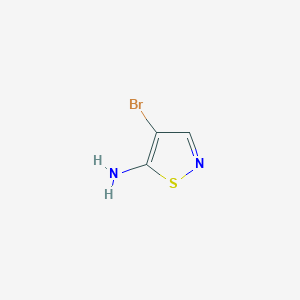
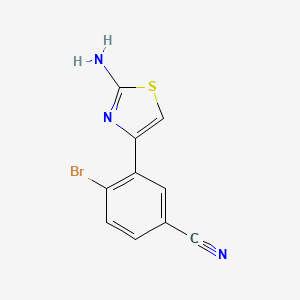
![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
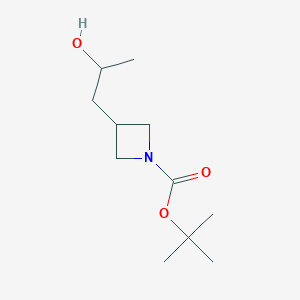

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)

